molecular formula C13H17NO6S2 B2917026 methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate CAS No. 1448051-36-2

methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate

Cat. No.: B2917026
CAS No.: 1448051-36-2
M. Wt: 347.4
InChI Key: ZLNXCOYMSIPKRG-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrolidine ring through a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent sulfonylation. One common method involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is unique due to the presence of both sulfonyl and pyrrolidine groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(3-methylsulfonylpyrrolidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXCOYMSIPKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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